N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a bromobenzyl group, and a methoxyphenoxyacetamide moiety
Mechanism of Action
Target of Action
It is known that similar compounds have been synthesized and studied for their pharmacological activities, including antimicrobial and anticancer effects .
Mode of Action
It is known that similar compounds have shown promising antimicrobial activity and anticancer activity against certain types of cancer cells . The compound likely interacts with its targets, leading to changes that inhibit the growth of these cells .
Biochemical Pathways
It is known that similar compounds can block the biosynthesis of certain bacterial lipids and/or have additional mechanisms against various bacterial species .
Result of Action
It is known that similar compounds have shown promising antimicrobial activity and anticancer activity against certain types of cancer cells .
Action Environment
It is known that similar compounds have shown promising antimicrobial activity and anticancer activity in certain environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the thiazole ring.
Attachment of the Methoxyphenoxyacetamide Moiety: The final step involves the coupling of the methoxyphenoxyacetamide moiety to the thiazole ring, which can be achieved through an amide bond formation reaction using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide can be compared with other similar compounds, such as:
N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorophenoxy group instead of a methoxyphenoxy group.
N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-chloroacetamide: Contains a chloroacetamide moiety instead of a methoxyphenoxyacetamide moiety.
N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-chlorobenzamide: Features a chlorobenzamide group instead of a methoxyphenoxyacetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-24-15-6-8-16(9-7-15)25-12-18(23)22-19-21-11-17(26-19)10-13-2-4-14(20)5-3-13/h2-9,11H,10,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRQJWXGFRFHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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